molecular formula C10H14O5S B13228237 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid

Cat. No.: B13228237
M. Wt: 246.28 g/mol
InChI Key: DILBQMRPULMVIY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the functionalization of a furan ring through electrophilic aromatic substitution, followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Lacks the sulfonyl and carboxylic acid groups, resulting in different chemical reactivity and applications.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for polymer production.

    4-Methylsulfonylfuran-3-carboxylic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

2,5-Dimethyl-4-(propane-2-sulfonyl)furan-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonyl and carboxylic acid groups allows for versatile reactivity and interactions, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylsulfonylfuran-3-carboxylic acid

InChI

InChI=1S/C10H14O5S/c1-5(2)16(13,14)9-7(4)15-6(3)8(9)10(11)12/h5H,1-4H3,(H,11,12)

InChI Key

DILBQMRPULMVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)C(C)C)C(=O)O

Origin of Product

United States

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